molecular formula C19H16O4 B611796 Warfarin CAS No. 81-81-2

Warfarin

Cat. No.: B611796
CAS No.: 81-81-2
M. Wt: 308.3 g/mol
InChI Key: PJVWKTKQMONHTI-UHFFFAOYSA-N
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Description

Warfarin is a classical vitamin K antagonist anticoagulant that has been extensively used in clinical medicine for decades and remains a vital tool for pharmacological research. Its primary research value lies in its well-characterized mechanism of action: it inhibits the vitamin K epoxide reductase complex (VKORC1), thereby depleting functional vitamin K reserves and reducing the hepatic synthesis of active vitamin K-dependent clotting factors (II, VII, IX, and X) as well as the anticoagulant proteins C and S . This makes it an indispensable compound for studying coagulation pathways, models of thrombosis, and the pharmacokinetics of narrow-therapeutic-index drugs. Researchers utilize this compound to investigate complex drug-drug and drug-food interactions, as its metabolism is primarily mediated by the highly polymorphic cytochrome P450 enzyme CYP2C9, and its effect is influenced by genetic variations in the VKORC1 gene . This makes it a model compound for pharmacogenomic studies aimed at personalized medicine. Beyond its applications in hematology, this compound is also used in metabolic and cardiovascular disease research. It is critical to note that the response to this compound is highly variable between individuals, influenced by factors including genetics, age, weight, diet (particularly vitamin K intake), and concomitant medications . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
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InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3
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InChI Key

PJVWKTKQMONHTI-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
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Molecular Formula

C19H16O4
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DSSTOX Substance ID

DTXSID5023742
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Molecular Weight

308.3 g/mol
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Physical Description

Warfarin is an odorless and colorless solid. Used as a rodenticide for Norway rats and for house mice. (EPA, 1998), Colorless, odorless, crystalline powder. [rodenticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE POWDER., Colorless, odorless, crystalline powder or solid., Colorless, odorless, crystalline powder. [Note: Rodenticide.]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.002 % (NIOSH, 2023), Solubility: 1 g in 1.5 mL water, 1.9 mL alcohol, >10,000 mL chloroform, >10,000 mL ether /Warfarin potassium/, In water, 17 mg/L at 20 °C, Soluble in acetone, dioxane; moderately soluble in methanol, ethanol, isopropanol, some oils; freely soluble in alkaline aqueous solution (forms a water-sol sodium salt); practically insoluble in benzene, cyclohexane, Skellysolves A and B., In acetone 65, chloroform 56, dioxane 100 (all in g/L, 20 °C), 0.017 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0017 (very poor), 0.002%
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Density

Relative density (water = 1): 1.4
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Vapor Density

Relative vapor density (air = 1): 10.6
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Vapor Pressure

0.09 mmHg at 71 °F (NIOSH, 2023), 0.09 [mmHg], 1.5X10-3 mPa /1.125X10-8 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.09 mmHg at 71 °F, (71 °F): 0.09 mmHg
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Color/Form

Crystals from alcohol, White powder, The racemate forms colorless crystals

CAS No.

81-81-2
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Melting Point

322 °F (EPA, 1998), 161 °C, 322 °F
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Record name Warfarin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0665.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Warfarin can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions . The reaction typically uses sodium hydroxide as a base and ethanol as a solvent. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques . The final product is formulated into tablets or injectable solutions for medical use.

Chemical Reactions Analysis

Types of Reactions

Warfarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Mechanism of Action

Comparison with Similar Compounds

Research Advances and Challenges

  • AI-Driven Dosing : Machine learning algorithms predict this compound doses more accurately than physicians (84.0% vs. 81.9% within ±0.3 INR; P = 0.014), addressing its narrow therapeutic window .
  • Genetic Testing: Pharmacogenomic-guided dosing improves this compound efficacy but is underutilized compared to DOACs’ simplicity .

Biological Activity

Warfarin, a widely used anticoagulant, plays a critical role in the prevention and treatment of thromboembolic disorders. Its primary mechanism involves the inhibition of vitamin K-dependent clotting factors. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, interactions, and effects beyond hemostasis.

This compound functions as a vitamin K antagonist by competitively inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition prevents the conversion of vitamin K epoxide to its active form, thereby depleting vitamin K reserves necessary for synthesizing several clotting factors, including Factors II (prothrombin), VII, IX, and X.

Key Points:

  • Vitamin K-Dependent Proteins : this compound affects the synthesis of not only coagulation factors but also proteins C and S, which are critical for anticoagulation.
  • Prothrombotic State : The half-lives of vitamin K-dependent proteins lead to a temporary prothrombotic state during the initial days of therapy due to the faster degradation of proteins C and S compared to pro-coagulation factors .

Table 1: Half-Lives of Key Clotting Factors

Clotting FactorHalf-Life (Hours)
Factor II (Prothrombin)50
Factor VII6
Factor IX24
Factor X36
Protein C8
Protein S24

Pharmacokinetics

This compound is a racemic mixture consisting of two enantiomers: S-warfarin and R-warfarin. The S-enantiomer is significantly more potent (3-5 times) than the R-enantiomer and is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 .

Absorption and Distribution:

  • Bioavailability : Approximately 100% after oral administration.
  • Distribution : Highly protein-bound (approximately 97%) primarily to albumin.

Metabolism:

  • Major Pathway : Oxidation to various hydroxywarfarins by CYP2C9.
  • Elimination Half-Life : Approximately 36 to 42 hours for the racemic mixture .

Biological Effects Beyond Hemostasis

Recent studies have highlighted this compound's effects on biological processes beyond coagulation. These include:

  • Bone Health : this compound impacts bone growth and vascular calcification through its action on vitamin K-dependent proteins involved in these processes .
  • Antitumor Activity : Some studies suggest that this compound may exhibit antitumor properties independent of its anticoagulant effects, possibly through modulation of non-haemostatic VKD proteins .
  • Immunomodulatory Effects : this compound has been shown to influence inflammatory responses, indicating potential therapeutic applications in various pathological conditions .

Drug Interactions

This compound's efficacy can be significantly affected by various drug interactions. Co-administration with certain medications can enhance or inhibit its anticoagulant effect, leading to increased risks of bleeding or thrombosis.

Common Interactions:

  • Increased Effect : Aspirin, metronidazole, and trimethoprim-sulfamethoxazole can potentiate this compound's effects.
  • Decreased Effect : Drugs like phenobarbital and rifampicin may reduce this compound's anticoagulant activity .

Case Study Example:

A case study involving a patient on this compound therapy who developed significant bleeding complications after starting aspirin illustrates the importance of monitoring drug interactions closely. The patient's INR (International Normalized Ratio) was found to be significantly elevated due to the combined effects of both medications.

Q & A

Q. What computational frameworks improve this compound metabolite profiling in genotype-phenotype studies?

  • Methodological Insight : Target-mediated drug disposition (TMDD) models with M3 method handle below-LOQ data for 10 metabolites. Sampling importance resampling (SIR) constructs 95% CIs for CL estimates, revealing CYP2C9*3 reduces 7-OH-S-warfarin CL by 85% vs. wild-type .

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